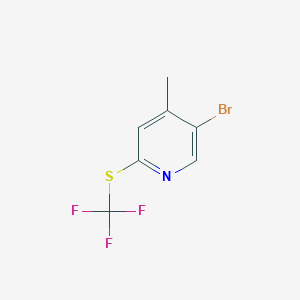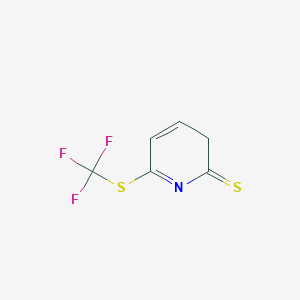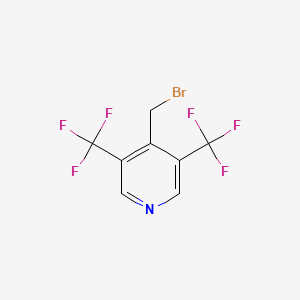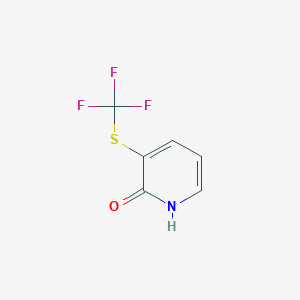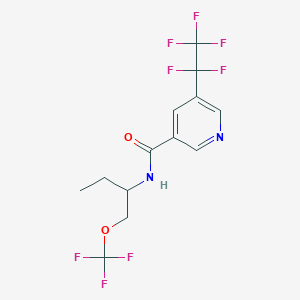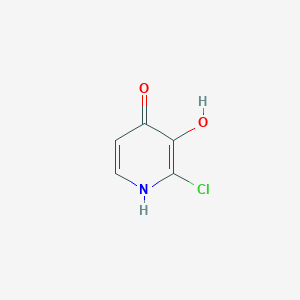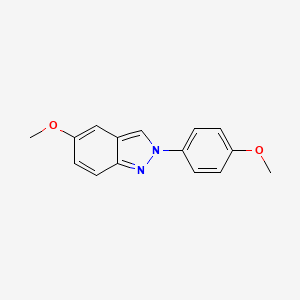
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide
Overview
Description
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide, also known as TFM-PPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of nicotinamide, which is an important coenzyme in the human body. TFM-PPA has been found to have a variety of interesting properties, including its ability to modulate certain biological pathways and its potential as a therapeutic agent. In
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide is complex and not fully understood. However, it is known that this compound modulates the activity of certain ion channels in the brain, including the GABAA receptor and the glycine receptor. This leads to changes in the excitability of neurons, which can have a variety of downstream effects on neuronal activity.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in the brain, this compound has also been found to modulate the activity of certain enzymes, including histone deacetylases. This has led to investigations into the potential use of this compound as an epigenetic modulator.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide for lab experiments is its high potency and selectivity for certain ion channels and enzymes. This makes it a useful tool for investigating the function of these targets in vitro and in vivo. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide. One area of interest is in the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of interest is in the investigation of the epigenetic effects of this compound, and its potential use as an epigenetic modulator. Additionally, further research is needed to fully understand the mechanism of action of this compound, and its potential applications in a variety of scientific fields.
Scientific Research Applications
5-Bromo-N-(1-trifluoromethoxymethyl-propyl)-nicotinamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to modulate the activity of certain ion channels in the brain. This has led to investigations into the potential therapeutic applications of this compound for neurological disorders such as epilepsy and neuropathic pain.
Another area of research interest is in the field of cancer biology, where this compound has been found to inhibit the growth of cancer cells in vitro. This has led to investigations into the potential use of this compound as a chemotherapeutic agent.
properties
IUPAC Name |
5-bromo-N-[1-(trifluoromethoxy)butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-2-9(6-19-11(13,14)15)17-10(18)7-3-8(12)5-16-4-7/h3-5,9H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQARMQMPZRCGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158837 | |
| Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204235-03-9 | |
| Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[1-[(trifluoromethoxy)methyl]propyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



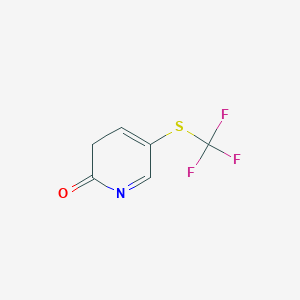
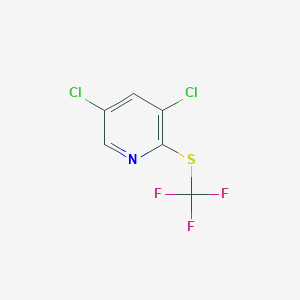
![[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine](/img/structure/B3221028.png)
![6-Chloro-N-[2-(trifluoromethoxy)ethyl]nicotinamide](/img/structure/B3221036.png)


